1-Naphthylborylene
Description
However, extensive data are available for structurally related compounds, including naphthalene, 1-methylnaphthalene, 2-methylnaphthalene, and 1-naphthylboronic acid (a boronic acid derivative of naphthalene). This article will focus on comparing these compounds, leveraging toxicological, chemical, and analytical data from the evidence to highlight similarities and differences .
Properties
Molecular Formula |
C10H7B |
|---|---|
Molecular Weight |
137.98 g/mol |
InChI |
InChI=1S/C10H7B/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |
InChI Key |
KCPHBTFDXKUVCY-UHFFFAOYSA-N |
SMILES |
[B]C1=CC=CC2=CC=CC=C12 |
Canonical SMILES |
[B]C1=CC=CC2=CC=CC=C12 |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity and Structural Comparison
Key Compounds and Their Properties
Table 1 summarizes the chemical identities of naphthalene, 1-methylnaphthalene, 2-methylnaphthalene, and 1-naphthylboronic acid, based on evidence from ATSDR and other sources:
Table 1. Chemical Identity of Selected Naphthalene Derivatives
| Compound | CAS Number | Molecular Formula | SMILES Notation | Key Synonyms |
|---|---|---|---|---|
| Naphthalene | 91-20-3 | C₁₀H₈ | C1=CC=C2C=CC=CC2=C1 | Tar camphor, white tar |
| 1-Methylnaphthalene | 90-12-0 | C₁₀H₇CH₃ | CC1=CC=CC2=CC=CC=C12 | α-Methylnaphthalene |
| 2-Methylnaphthalene | 91-57-6 | C₁₀H₇CH₃ | CC1=CC2=CC=CC=C2C=C1 | β-Methylnaphthalene |
| 1-Naphthylboronic Acid | 13922-41-3 | C₁₀H₉BO₂ | B(C1=CC=CC2=CC=CC=C12)(O)O | Naphthalene-1-boronic acid |
- Structural Differences :
- Naphthalene is a fused bicyclic aromatic hydrocarbon.
- Methylnaphthalenes (1- and 2-) feature a methyl group at distinct positions on the naphthalene ring, altering reactivity and toxicity .
- 1-Naphthylboronic Acid substitutes a boron-containing group (-B(OH)₂) at the 1-position, enabling unique reactivity (e.g., Suzuki-Miyaura coupling) but distinct from borylenes (hypothetical boron species with a lone pair) .
Toxicological and Environmental Comparisons
Acute and Chronic Toxicity
- Naphthalene: Linked to hemolytic anemia, cataracts, and respiratory toxicity in humans. Classified as possibly carcinogenic (IARC Group 2B) . Environmental persistence: Moderate (half-life in soil: 14–60 days) .
- 1- and 2-Methylnaphthalene :
- 1-Naphthylboronic Acid: Limited toxicological data in the evidence. Boronic acids generally exhibit lower acute toxicity but may cause skin/eye irritation .
Mechanisms of Action
- Naphthalene and Methylnaphthalenes :
- 1-Naphthylboronic Acid :
Table 2. Comparative Toxicity Data
| Compound | Oral LD₅₀ (Rat) | Inhalation LC₅₀ (Rat) | Environmental Half-Life (Soil) |
|---|---|---|---|
| Naphthalene | 490 mg/kg | 1.3 mg/L (4h) | 14–60 days |
| 1-Methylnaphthalene | 1,200 mg/kg | Not available | 7–28 days |
| 2-Methylnaphthalene | 1,450 mg/kg | Not available | 7–28 days |
| 1-Naphthylboronic Acid | Not available | Not available | Not available |
Analytical and Regulatory Considerations
Detection Methods
- Naphthalene and Derivatives :
- 1-Naphthylboronic Acid :
Regulatory Status
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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